Home > Products > Screening Compounds P84778 > 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline - 866342-44-1

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-2892426
CAS Number: 866342-44-1
Molecular Formula: C23H16FN3
Molecular Weight: 353.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate

Compound Description: This compound is a pyrazolo[4,3-c]quinolinium salt, crystallized as its chloride salt with acetic acid as a solvent molecule. The research focuses on its crystal structure, highlighting the aromatization of the pyrazolo[4,3-c]quinoline system due to the positive charge on the pyrazole ring. []

Relevance: This compound shares the core pyrazolo[4,3-c]quinoline structure with 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline. The primary differences lie in the substitutions on the quinoline ring (7,9-dimethoxy in the related compound versus unsubstituted in the target) and the phenyl ring at the 3-position (unsubstituted phenyl in the related compound versus 4-fluorophenyl in the target). []

Compound Description: These three compounds are a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, investigated for their molecular conformations and hydrogen bonding patterns. []

1-Benzoyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-ones

Compound Description: This group of compounds features a 1-benzoyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one scaffold, with various substituents on the quinoline ring. The research explores their synthesis and evaluates their antibacterial activities. []

Compound Description: These compounds are tricyclic heterocycles investigated for their benzodiazepine binding affinity. CGS 16228, in particular, emerged as a potent BZ antagonist in rat models. []

Relevance: While these compounds share a structural resemblance to 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline in terms of their tricyclic nature and the presence of a quinazoline moiety, they differ significantly in the core heterocyclic structure. The related compounds feature a [, , ]triazolo[1,5-c]quinazoline core, while the target compound possesses a pyrazolo[4,3-c]quinoline core. []

N-(3-chloro-4-fluorophenyl)-3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide

Compound Description: This compound is a tetrahydropyrazolopyridine derivative investigated for its interaction with the HBV capsid Y132A mutant protein. []

Relevance: This compound is related to 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline through its pyrazolo[4,3-c]pyridine core, though it exists in a tetrahydro form. Additionally, it features a carboxamide substituent at the 5-position and a 3-chloro-4-fluorophenyl group attached to the nitrogen, differentiating it from the target compound. []

3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

Compound Description: LK1408 is a potent free fatty acid receptor 1 (FFA1) agonist, designed as a structural analog of the advanced FFA1 agonist fasiglifam (TAK-875). This compound exhibits promising activity in cellular efficacy tests, particularly in glucose-stimulated insulin secretion in rat insulinoma INS1E cells. []

Properties

CAS Number

866342-44-1

Product Name

5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

IUPAC Name

5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline

Molecular Formula

C23H16FN3

Molecular Weight

353.4

InChI

InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2

InChI Key

IWKTZGFUAKEVNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.